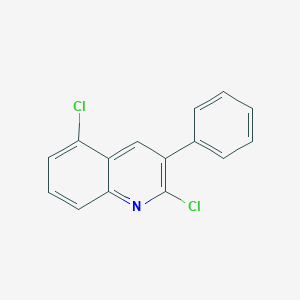Quinoline, 2,5-dichloro-3-phenyl-
CAS No.: 59412-13-4
Cat. No.: VC18717928
Molecular Formula: C15H9Cl2N
Molecular Weight: 274.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59412-13-4 |
|---|---|
| Molecular Formula | C15H9Cl2N |
| Molecular Weight | 274.1 g/mol |
| IUPAC Name | 2,5-dichloro-3-phenylquinoline |
| Standard InChI | InChI=1S/C15H9Cl2N/c16-13-7-4-8-14-12(13)9-11(15(17)18-14)10-5-2-1-3-6-10/h1-9H |
| Standard InChI Key | MOTALRWMDPNNSC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C3C=CC=C(C3=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The structural identity of Quinoline, 2,5-dichloro-3-phenyl- is defined by its bicyclic quinoline framework, which consists of a benzene ring fused to a pyridine ring. Chlorine atoms occupy the 2 and 5 positions of the quinoline system, while a phenyl group is attached at position 3. This arrangement contributes to its planar geometry and enhanced electronic properties, which facilitate interactions with biological targets such as enzymes and DNA.
Molecular Characteristics
-
Molecular Formula: C₁₅H₉Cl₂N
-
Molecular Weight: 274.1 g/mol
-
Electrophilic Sites: The chlorine atoms at positions 2 and 5 increase electrophilicity, enhancing reactivity in substitution reactions .
-
Planarity: The fused aromatic system promotes π-π stacking interactions, a critical feature for binding to hydrophobic pockets in proteins.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Low in water; soluble in organic solvents |
| LogP (Partition Coefficient) | Estimated >3 (high lipophilicity) |
Synthesis Methodologies
The synthesis of Quinoline, 2,5-dichloro-3-phenyl- involves strategic functionalization of the quinoline core. Two primary approaches dominate current practices: traditional cyclization methods and modern techniques prioritizing efficiency and sustainability.
Traditional Cyclization Routes
Classical synthesis begins with cyclization of 2,5-dichloroaniline derivatives and benzaldehyde precursors under acidic conditions. Polyphosphoric acid (PPA) or sulfuric acid catalyzes the formation of the quinoline ring via Friedländer-type reactions. These methods, while reliable, often require prolonged reaction times and yield moderate quantities (50–70%) due to competing side reactions .
Advanced Synthetic Techniques
Recent innovations employ microwave-assisted synthesis to accelerate reaction kinetics. For example, microwave irradiation reduces reaction times from hours to minutes while improving yields to >85%. Green chemistry principles have also been integrated, utilizing solvent-free conditions or ionic liquids to minimize environmental impact. These advancements align with industrial demands for scalable and eco-friendly production.
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Reaction Time |
|---|---|---|---|
| Traditional Cyclization | H₂SO₄, reflux | 50–70 | 6–8 hours |
| Microwave-Assisted | Solvent-free, 150°C | 85–90 | 20–30 minutes |
| Green Chemistry | Ionic liquid, 100°C | 80–85 | 1–2 hours |
Biological Activities and Mechanisms
Quinoline, 2,5-dichloro-3-phenyl- exhibits broad-spectrum biological activity, with notable efficacy against cancer cells and microbial pathogens. Its mechanism of action often involves disruption of critical cellular processes.
Anticancer Properties
Studies demonstrate that this compound inhibits tubulin polymerization, a vital process for mitotic spindle formation during cell division. By binding to the colchicine site of tubulin, it induces G2/M phase arrest and apoptosis in cancer cells. In vitro assays reveal potent activity against colorectal (COLO205) and breast cancer (MCF-7) cell lines, with IC₅₀ values ranging from 0.32 to 1.5 μM .
Antimicrobial Effects
The compound’s halogenated structure enhances its ability to penetrate microbial membranes. Preliminary data indicate bacteriostatic activity against Staphylococcus aureus (MIC = 0.5 μg/mL) and Escherichia coli (MIC = 1.0 μg/mL), though further validation is required to confirm clinical relevance.
Table 3: Biological Activity Profile
| Target | Effect | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| COLO205 (Colorectal Cancer) | Cell cycle arrest | 0.32 μM | Tubulin polymerization inhibition |
| MCF-7 (Breast Cancer) | Apoptosis induction | 1.5 μM | DNA intercalation |
| Staphylococcus aureus | Growth inhibition | 0.5 μg/mL | Membrane disruption |
Applications in Medicinal Chemistry
The structural versatility of Quinoline, 2,5-dichloro-3-phenyl- makes it a valuable scaffold for designing kinase inhibitors and antimicrobial agents. Modifications at the 3-phenyl position or substitution of chlorine atoms with other halogens have yielded derivatives with improved pharmacokinetic profiles. For instance, replacing chlorine with fluorine at position 2 enhances metabolic stability in vivo.
Future Research Directions
Ongoing studies aim to elucidate the compound’s full therapeutic potential. Key areas include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize efficacy and reduce off-target effects.
-
Combination Therapies: Evaluating synergies with existing chemotherapeutic agents to overcome drug resistance.
-
Environmental Impact Assessments: Investigating biodegradation pathways and ecotoxicological effects to ensure sustainable use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume